Stereochemical Requirement for CDK9 Inhibition in Pyrazinylpyridine Series
In the patent WO2011026904A1, the (R)-enantiomer of 1-(tetrahydro-2H-pyran-4-yl)ethanamine serves as the sole chiral intermediate to afford the active (R)-isomer of a potent pyrazinylpyridine CDK9 inhibitor. The final compound (Example 1 in the patent) exhibits a CDK9 IC₅₀ of < 50 nM, whereas the corresponding (S)-isomer derived from (S)-1-(tetrahydro-2H-pyran-4-yl)ethanamine shows a CDK9 IC₅₀ of > 1 µM, demonstrating a >20-fold loss in potency [1]. This stereospecific activity underscores that only the (R)-building block can deliver a pharmacologically relevant lead molecule.
| Evidence Dimension | CDK9 inhibitory activity of the final drug substance |
|---|---|
| Target Compound Data | CDK9 IC₅₀ < 50 nM for the (R)-isomer derived from (R)-1-(tetrahydro-2H-pyran-4-yl)ethanamine |
| Comparator Or Baseline | CDK9 IC₅₀ > 1000 nM for the (S)-isomer derived from (S)-1-(tetrahydro-2H-pyran-4-yl)ethanamine |
| Quantified Difference | >20-fold superior potency for the (R)-configured final compound |
| Conditions | Biochemical CDK9 inhibition assay; data extracted from patent SAR tables |
Why This Matters
This ≥20-fold differential proves that procurement of the correct (R)-enantiomer is mandatory to maintain target potency in CDK inhibitor discovery programs.
- [1] Barsanti, P. A. et al. Pyrazinylpyridines Useful for the Treatment of Proliferative Diseases. PCT Int. Appl. WO 2011026904 A1, 2011. Example 1 and SAR Table. View Source
